1-(4H-1,2,4-triazol-4-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4H-1,2,4-triazol-4-yl)propan-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that triazole derivatives, to which this compound belongs, are often involved in forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that triazole derivatives can interact with their targets via hydrogen bonding .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole nucleus of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine is stable to metabolism and acts as an important pharmacophore by interacting at the active site of a receptor as a hydrogen bond acceptor and as a donor . The polar nature of the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Cellular Effects
This compound and its derivatives have shown promising cytotoxic activity against various human cancer cell lines including MCF-7, Hela, and A549 . For instance, certain derivatives of this compound have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Molecular Mechanism
Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
The 1,2,4-triazole ring is known to interact with various enzymes and cofactors .
Preparation Methods
The synthesis of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,2,4-triazole with an appropriate alkyl halide under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(4H-1,2,4-triazol-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(4H-1,2,4-triazol-4-yl)propan-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-(4H-1,2,4-triazol-4-yl)propan-2-amine can be compared with other triazole derivatives such as:
1,2,4-Triazole: The parent compound, which serves as a building block for various derivatives.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety, known for its broad-spectrum activity.
Properties
IUPAC Name |
1-(1,2,4-triazol-4-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-5(6)2-9-3-7-8-4-9/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMJVQKPXSMCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.